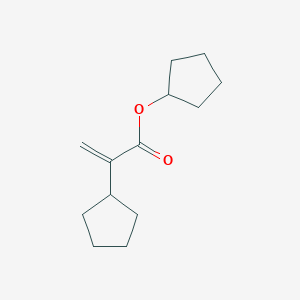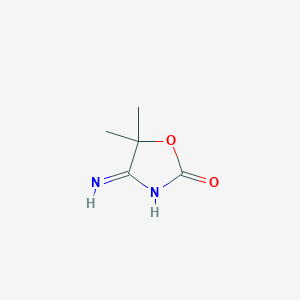
4-Imino-5,5-dimethyl-1,3-oxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Imino-5,5-dimethyl-1,3-oxazolidin-2-one is a heterocyclic compound that belongs to the oxazolidinone family. These compounds are known for their diverse applications in pharmaceuticals, particularly as antibacterial agents. The unique structure of this compound makes it a valuable intermediate in organic synthesis and drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Imino-5,5-dimethyl-1,3-oxazolidin-2-one can be achieved through various methods. One common approach involves the reaction of urea with ethanolamine under microwave irradiation. This method utilizes a catalytic amount of nitromethane to absorb microwaves and generate hot spots, facilitating the reaction .
Another method involves the use of an asymmetric aldol reaction followed by a modified Curtius protocol. This approach allows for the efficient synthesis of 4,5-disubstituted oxazolidin-2-one scaffolds through intramolecular ring closure .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
4-Imino-5,5-dimethyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: N-arylation reactions with aryl bromides or iodides can produce N-aryl oxazolidinones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Palladium-catalyzed N-arylation reactions are typically carried out using aryl bromides and phosphine ligands.
Major Products
The major products formed from these reactions include various substituted oxazolidinones, amine derivatives, and N-aryl oxazolidinones.
Aplicaciones Científicas De Investigación
4-Imino-5,5-dimethyl-1,3-oxazolidin-2-one has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-Imino-5,5-dimethyl-1,3-oxazolidin-2-one involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This action is similar to that of other oxazolidinone antibiotics, which bind to the 50S ribosomal subunit and prevent the formation of the initiation complex for protein synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Linezolid: An oxazolidinone antibiotic used to treat Gram-positive bacterial infections.
Tedizolid: A newer oxazolidinone antibiotic with enhanced potency and a broader spectrum of activity.
Uniqueness
4-Imino-5,5-dimethyl-1,3-oxazolidin-2-one is unique due to its specific structural features, which allow for diverse chemical modifications and applications. Its ability to serve as a chiral auxiliary and its role in the synthesis of various pharmaceuticals highlight its versatility and importance in scientific research and industry.
Propiedades
Fórmula molecular |
C5H8N2O2 |
|---|---|
Peso molecular |
128.13 g/mol |
Nombre IUPAC |
4-imino-5,5-dimethyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C5H8N2O2/c1-5(2)3(6)7-4(8)9-5/h1-2H3,(H2,6,7,8) |
Clave InChI |
BXWNEJLHEPYGCP-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(=N)NC(=O)O1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


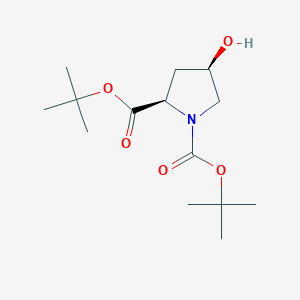
![6,8-Dibromo-3,3-bis(((2-ethylhexyl)oxy)methyl)-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine](/img/structure/B12511234.png)
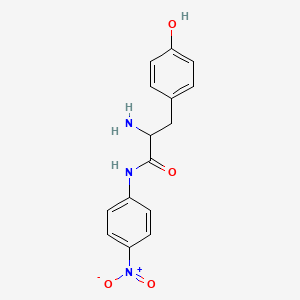
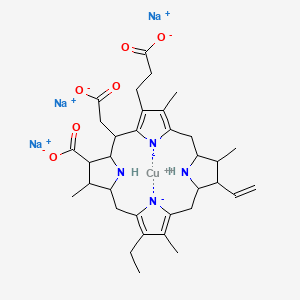

methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12511261.png)
![4,4,5,5-Tetramethyl-2-(naphtho[1,2-b]benzofuran-7-yl)-1,3,2-dioxaborolane](/img/structure/B12511274.png)
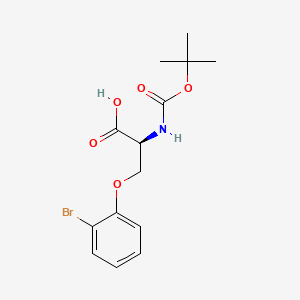
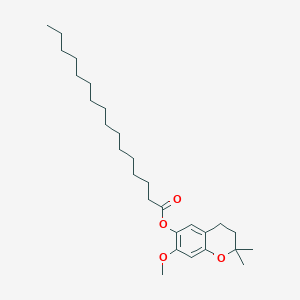
![(1R,2R,5S,7S)-2,6,6-trimethyl-8-methylidenetricyclo[5.3.1.01,5]undecane](/img/structure/B12511301.png)
![3-bromo-N-[6-(2,6-dimethylmorpholin-4-yl)pyridin-3-yl]-2-methylbenzamide](/img/structure/B12511303.png)
![5,9b-difluoro-1,10-dihydroxy-2,9a,11a-trimethyl-7-oxo-2H,3H,3aH,3bH,4H,5H,10H,11H-cyclopenta[a]phenanthrene-1-carbothioic S-acid](/img/structure/B12511316.png)
pyridin-2-YL]propylidene})amine](/img/structure/B12511318.png)
